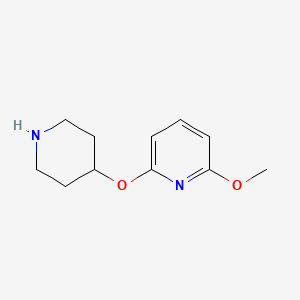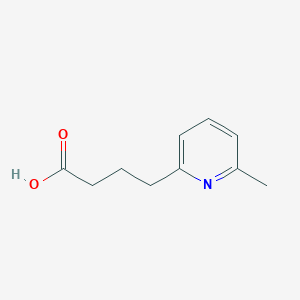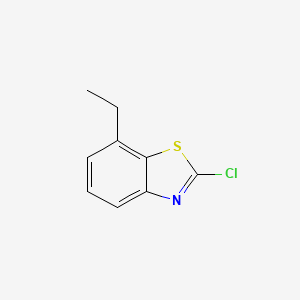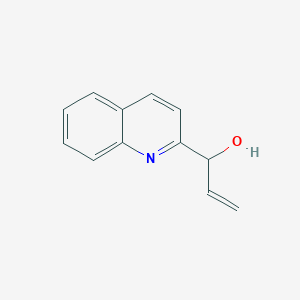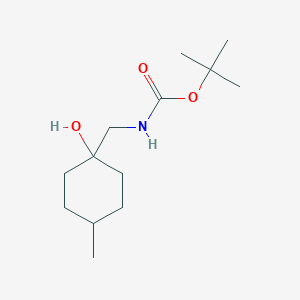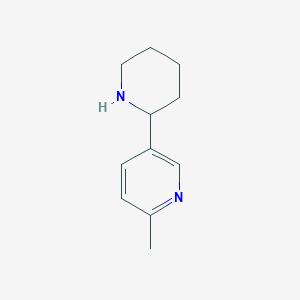![molecular formula C10H6ClF3O3 B13589699 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-(trifluoromethyl)phenylboronic acid with suitable reagents under controlled conditions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases in an inert atmosphere to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency . These methods are designed to handle the exothermic nature of nitration reactions and ensure consistent product quality.
化学反应分析
Types of Reactions: 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with opioid receptors, leading to analgesic effects . The compound may also modulate other signaling pathways, contributing to its diverse biological activities .
相似化合物的比较
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares structural similarities and exhibits analgesic properties.
4-(Trifluoromethyl)phenylboronic acid: Another related compound used in organic synthesis and coupling reactions.
Uniqueness: Its trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts .
属性
分子式 |
C10H6ClF3O3 |
|---|---|
分子量 |
266.60 g/mol |
IUPAC 名称 |
3-[3-chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
InChI 键 |
DJBXREXDTPSJQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)

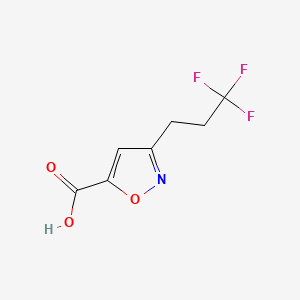
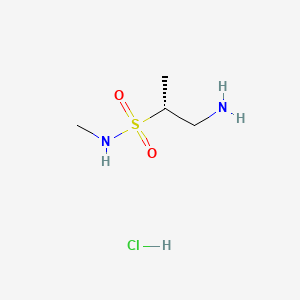
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
